Methyl [(3-Aminothien-2-yl)thio]acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(3-aminothiophen-2-yl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S2/c1-10-6(9)4-12-7-5(8)2-3-11-7/h2-3H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUDUZURJCQCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3-Aminothien-2-yl)thio]acetate typically involves the reaction of 3-aminothiophene with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl [(3-Aminothien-2-yl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or thio groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or thiols.
Substitution: Various substituted thioacetates or amino derivatives.
Scientific Research Applications
Biological Applications
Antibacterial Activity
Methyl [(3-Aminothien-2-yl)thio]acetate has shown promising antibacterial properties. In studies, derivatives of thiourea compounds demonstrated significant activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for these compounds ranged from 40 to 50 µg/mL, indicating their potential as effective antibacterial agents .
Anticancer Properties
Research has also highlighted the anticancer potential of thioether derivatives, including this compound. These compounds have been evaluated for their cytotoxic effects on cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis in various types of cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the thioether moiety can enhance anticancer activity .
Antifungal and Antiviral Activities
In addition to antibacterial and anticancer properties, derivatives of this compound exhibit antifungal and antiviral activities. Compounds with similar structures have been reported to inhibit fungal growth and viral replication, making them candidates for further drug development in treating infectious diseases .
Synthetic Methodologies
This compound can be synthesized through several pathways, often involving the reaction of thioacetic acid with amines or thiols. One common method includes the condensation reaction between an acyl chloride and a thiol under anhydrous conditions, which can yield high purity products suitable for biological testing .
Case Study 1: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of this compound against E. coli and K. pneumoniae. The results indicated that the compound exhibited significant inhibition zones comparable to standard antibiotics like ciprofloxacin, suggesting its potential utility in treating bacterial infections .
Case Study 2: Anticancer Activity
In a separate investigation, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentration levels for inducing cell death. This study supports the compound's further exploration as an anticancer agent .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl [(3-Aminothien-2-yl)thio]acetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions. It can also undergo oxidation and reduction, altering its chemical structure and reactivity. These transformations enable it to interact with biological molecules, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
The following analysis compares Methyl [(3-Aminothien-2-yl)thio]acetate with structurally analogous thioacetate esters, focusing on synthesis, physicochemical properties, and applications.
Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- Structure: Contains a quinazolinone core instead of thiophene.
- Synthesis: Microwave-assisted reaction of 2-mercaptoquinazolinone with methyl bromoacetate in ethanol (59% yield) .
- Applications : Precursor for bioactive heterocycles, highlighting the role of the thioacetate group in drug discovery .
Methyl (E)-2-((1,3,4,4-Tetrachloro-2-nitrobuta-1,3-dien-1-yl)thio)acetate
- Structure: Features a nitrochlorobutadiene chain instead of aminothiophene.
- Synthesis : Reaction of nitrodiene with methyl mercaptoacetate (83% yield) .
- Reactivity: Electron-withdrawing nitro and chloro groups increase electrophilicity, contrasting with the electron-rich amino group in the target compound .
Methyl [(4-Amino-2-nitrophenyl)thio]acetate
- Structure: Aromatic amino and nitro substituents on a benzene ring.
- Properties : Predicted pKa = 1.92, density = 1.40 g/cm³, highlighting substituent effects on acidity and solubility .
Methyl [(3-Nitrothien-2-yl)thio]acetate
- Structure: Nitro-substituted thiophene instead of amino.
- Applications : Used in materials science due to nitro group stability and electronic effects .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| This compound | ~242 (estimated) | 3-Aminothiophene | Not reported | Not reported |
| Methyl 2-((3-Methoxyphenyl)thio)acetate | 242.25 | Methoxyphenyl | 416.1 (predicted) | 1.40 |
| Methyl [(3-Nitrothien-2-yl)thio]acetate | 233.27 | 3-Nitrothiophene | Not reported | Not reported |
| Ethyl 2-((4-oxoquinazolin-2-yl)thio)acetate | 294.33 | Quinazolinone | Not reported | Not reported |
Key Observations :
- Electron-donating groups (e.g., -NH₂) increase solubility in polar solvents, while electron-withdrawing groups (e.g., -NO₂) enhance thermal stability .
- Quinazolinone derivatives exhibit higher molecular weights due to fused aromatic systems .
Biological Activity
Methyl [(3-Aminothien-2-yl)thio]acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and structure-activity relationships.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3-amino-thiophene derivatives with acetic anhydride or acetyl chloride in the presence of a base. The following general synthetic route can be outlined:
- Starting Materials : 3-Aminothiophene and acetic anhydride.
- Reaction Conditions : The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or ethanol.
- Purification : The product is purified through recrystallization or column chromatography.
2.1 Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures exhibit significant antifungal and antibacterial activities. For instance:
- Antifungal Activity : In a study evaluating related thienyl compounds, certain derivatives showed inhibition rates exceeding 80% against fungal strains like Candida albicans and Aspergillus niger .
- Antibacterial Activity : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Antibacterial |
| Escherichia coli | 64 | Antibacterial |
| Candida albicans | 16 | Antifungal |
2.2 Anticancer Activity
Research has indicated that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest. For example:
- Cell Lines Tested : Various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells, have been used to assess the cytotoxic effects.
- Mechanism of Action : The compound appears to induce apoptosis via the mitochondrial pathway, leading to increased caspase activity and downregulation of anti-apoptotic proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
| HCT116 | 18 | Caspase activation |
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research into SAR has revealed that:
- Substituent Effects : Variations in the substituents on the thiophene ring significantly affect both antimicrobial and anticancer activities.
- Optimal Substituents : Electron-donating groups enhance activity, while electron-withdrawing groups tend to reduce it.
4. Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Antifungal Efficacy : A comparative study demonstrated that this compound exhibited superior antifungal activity compared to traditional antifungals like fluconazole against resistant strains .
- Cancer Treatment Trials : Preliminary trials indicated that patients treated with formulations containing this compound showed improved outcomes in tumor reduction when combined with standard chemotherapy regimens .
5. Conclusion
This compound represents a promising candidate for further research in both antimicrobial and anticancer domains. Its synthesis is straightforward, and initial biological evaluations suggest significant potential for therapeutic applications. Future studies should focus on optimizing its efficacy through structural modifications and exploring its mechanisms of action in greater detail.
Q & A
Q. What are the standard synthetic routes for Methyl [(3-Aminothien-2-yl)thio]acetate, and what critical parameters govern yield?
The synthesis typically involves thiophene ring formation followed by thioesterification. For example, the thiophene core can be constructed via cyclization of methyl cyanoacetate with ammonium acetate (NHOAc) in acetic acid under reflux (18–48 h). Subsequent thioesterification may employ sulfur-containing reagents under basic conditions (e.g., EtNH/EtOH at 50°C) . Key parameters include:
- Reagent stoichiometry : Excess methyl cyanoacetate ensures complete cyclization.
- Temperature control : Reflux (~110°C) minimizes side reactions.
- Purification : Recrystallization from 2-propanol improves purity .
| Step | Reagents/Conditions | Time | Yield (Typical) |
|---|---|---|---|
| Cyclization | Methyl cyanoacetate, NHOAc, AcOH, toluene, reflux | 18–48 h | 60–75% |
| Thioesterification | Sulfur powder, EtNH, EtOH, 50°C | 3 h | 50–65% |
Q. How should researchers safely handle this compound in the laboratory?
Safety protocols align with thioacetate derivatives:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential sulfurous byproducts.
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
- Storage : In airtight containers at –20°C to prevent degradation .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify thiophene protons (δ 6.5–7.5 ppm) and ester carbonyl (δ 170–175 ppm).
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] for CHNOS: ~218 Da).
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of this compound production?
Microwave irradiation reduces reaction times and enhances yields. For analogous thioacetates, microwave conditions (e.g., 100 W, 80°C) achieve 85% yield in 30 minutes vs. 3 hours conventionally. This method minimizes thermal degradation and side-product formation .
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 3 h | 30 min |
| Yield | 50–65% | 80–85% |
| Energy Input | High | Moderate |
Q. How can researchers resolve discrepancies in spectral data during characterization?
Discrepancies (e.g., unexpected H NMR peaks) often arise from:
- Impurities : Recrystallize from 2-propanol or use preparative HPLC .
- Tautomerism : Perform variable-temperature NMR to identify dynamic equilibria.
- Byproducts : GC-MS or LC-MS detects sulfur-containing impurities (e.g., disulfides) .
Q. What mechanistic insights explain byproduct formation during synthesis?
Byproducts like disulfides or oxidized thiols arise via:
- Oxidative coupling : Thiol intermediates reacting with trace O. Mitigate by using inert atmospheres (N/Ar) .
- Over-reaction : Excess sulfur leads to polysulfide chains. Optimize stoichiometry (1:1 S:precursor) .
Q. How does the electronic structure of the thiophene ring influence reactivity?
The 3-amino group activates the thiophene ring toward electrophilic substitution, directing reactions to the 5-position. Computational studies (DFT) show HOMO localization on the sulfur atoms, facilitating nucleophilic attack at the thioester group .
Q. What strategies optimize catalytic systems for large-scale synthesis?
Q. How can researchers validate the biological activity of derivatives in structure-activity relationship (SAR) studies?
- In vitro assays : Test inhibition of bacterial enzymes (e.g., Mur ligases) using MIC assays.
- Molecular docking : Simulate interactions with target proteins (e.g., PDB: 4C7U) to prioritize derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
